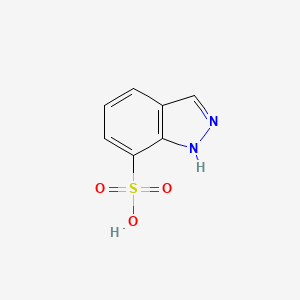
1H-Indazole-7-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole-7-sulfonic acid is a useful research compound. Its molecular formula is C7H6N2O3S and its molecular weight is 198.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
One of the most significant applications of 1H-Indazole-7-sulfonic acid lies in its role as a precursor for developing anticancer agents. Research has demonstrated that derivatives of indazole, including those containing sulfonic acid groups, can effectively inhibit cancer cell proliferation.
Case Study: Indazol-Pyrimidine Derivatives
A recent study highlighted the synthesis of indazol-pyrimidine derivatives that exhibit potent anticancer activity. These compounds were tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Caco2 (colon cancer). The most promising candidates showed IC50 values significantly lower than standard reference drugs, indicating their potential as effective anticancer agents.
| Compound | Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|---|
| 4f | MCF-7 | 1.629 | 8.029 |
| 4i | MCF-7 | 1.841 | 8.029 |
| 4d | A549 | 4.798 | 8.029 |
| 4g | A549 | 4.680 | 8.029 |
The study also explored the mechanism of action, revealing that these compounds activate caspase-3/7, leading to apoptosis in cancer cells while exhibiting a favorable safety profile towards normal cells .
Kinase Inhibition
This compound has been identified as a potential inhibitor of various protein kinases implicated in cancer progression and other diseases characterized by abnormal cellular proliferation.
Case Study: Protein Kinase Modulation
Patents have documented the synthesis of indazole compounds that modulate the activity of kinases such as VEGF-R (vascular endothelial growth factor receptor) and CDK (cyclin-dependent kinase) complexes. These compounds have shown efficacy in treating conditions associated with angiogenesis and cellular proliferation .
The following table summarizes the kinases targeted by indazole derivatives:
| Target Kinase | Disease Association |
|---|---|
| VEGF-R | Cancer, Angiogenesis |
| FGF-R | Cancer, Developmental Disorders |
| CDK | Cancer |
| IKK2 | Inflammatory Disorders |
Drug Development Potential
The structural characteristics of this compound make it a valuable scaffold for drug development. Its sulfonic acid group enhances solubility and bioavailability, which are crucial for pharmaceutical applications.
Case Study: Drug-Likeness Evaluation
In silico studies have been conducted to assess the drug-likeness of new indazole derivatives based on Lipinski's rule of five and Veber's rule, indicating good absorption profiles and low toxicity levels . Such evaluations are critical for identifying viable candidates for further development into therapeutic agents.
Sustainable Catalysis
Beyond its pharmaceutical applications, this compound is also being explored in the field of catalysis. Sulfonic acid-functionalized ionic liquids have been studied for their catalytic performance in various organic reactions.
Case Study: Catalytic Reactions
Research has shown that sulfonic acid-functionalized ionic liquids can be reused multiple times without significant loss in activity, making them attractive for sustainable chemical processes . This application highlights the versatility of the compound beyond traditional medicinal uses.
Eigenschaften
CAS-Nummer |
574758-47-7 |
|---|---|
Molekularformel |
C7H6N2O3S |
Molekulargewicht |
198.2 g/mol |
IUPAC-Name |
1H-indazole-7-sulfonic acid |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9)(H,10,11,12) |
InChI-Schlüssel |
ZOKUJQYNWMSFJF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)NN=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















